BiDil

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

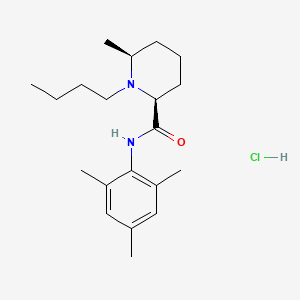

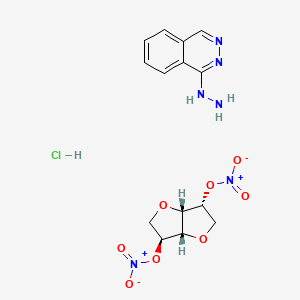

BiDil is a fixed-dose combination medication used primarily to treat heart failure in self-identified Black patients. It consists of two active ingredients: hydralazine hydrochloride, an arteriolar vasodilator, and isosorbide dinitrate, a nitrate vasodilator . The combination of these two compounds helps to improve survival, reduce hospitalizations, and enhance the quality of life for patients with heart failure .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Hydralazine hydrochloride is synthesized through the reaction of phthalic anhydride with hydrazine, followed by cyclization and subsequent reaction with hydrochloric acid. Isosorbide dinitrate is prepared by nitration of isosorbide, which is derived from sorbitol through dehydration.

Industrial Production Methods

In industrial settings, the production of BiDil involves the combination of hydralazine hydrochloride and isosorbide dinitrate in specific ratios to ensure consistent dosing. The process includes rigorous quality control measures to maintain the purity and efficacy of the final product .

Análisis De Reacciones Químicas

Types of Reactions

BiDil undergoes several types of chemical reactions, including:

Oxidation: Hydralazine can be oxidized to form hydralazine azine.

Reduction: Isosorbide dinitrate can be reduced to isosorbide mononitrate and further to isosorbide.

Substitution: Both components can undergo substitution reactions under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

Hydralazine Azine: Formed from the oxidation of hydralazine.

Isosorbide Mononitrate: Formed from the reduction of isosorbide dinitrate.

Isosorbide: Further reduction product of isosorbide mononitrate.

Aplicaciones Científicas De Investigación

BiDil has several scientific research applications, including:

Chemistry: Studying the reactivity and stability of vasodilators.

Biology: Investigating the effects of vasodilators on cellular processes.

Medicine: Clinical trials and studies on heart failure treatment, particularly in African American populations.

Industry: Development of combination therapies for cardiovascular diseases.

Mecanismo De Acción

BiDil works by releasing nitric oxide, which activates guanylyl cyclase to relax vascular smooth muscle. This leads to vasodilation, reducing the workload on the heart and improving blood flow. The combination of hydralazine and isosorbide dinitrate helps to normalize nitric oxide levels, expand veins and arteries, and enhance productive blood flow .

Comparación Con Compuestos Similares

BiDil is unique in its fixed-dose combination of hydralazine hydrochloride and isosorbide dinitrate. Similar compounds include:

Nitroglycerin: Another nitrate vasodilator used for angina.

Enalapril: An ACE inhibitor used for heart failure but less effective in African American populations.

Amlodipine: A calcium channel blocker used for hypertension and angina.

This compound’s uniqueness lies in its specific efficacy in self-identified Black patients with heart failure, making it a significant advancement in personalized medicine .

Propiedades

Número CAS |

682335-44-0 |

|---|---|

Fórmula molecular |

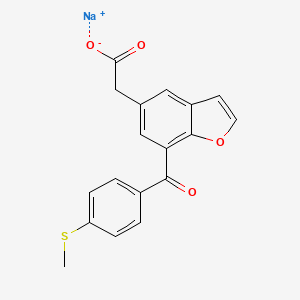

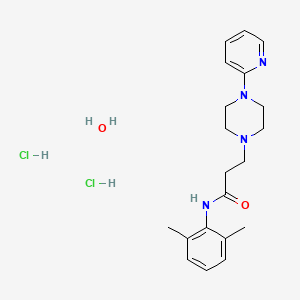

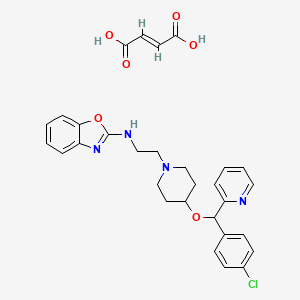

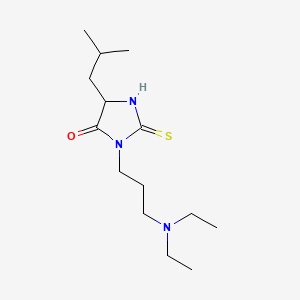

C14H17ClN6O8 |

Peso molecular |

432.77 g/mol |

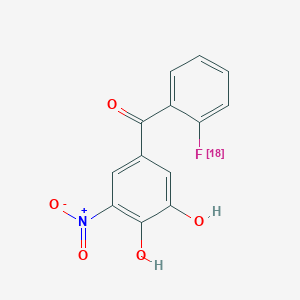

Nombre IUPAC |

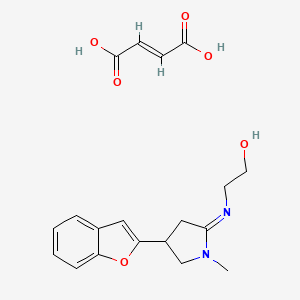

[(3S,3aS,6R,6aS)-3-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;phthalazin-1-ylhydrazine;hydrochloride |

InChI |

InChI=1S/C8H8N4.C6H8N2O8.ClH/c9-11-8-7-4-2-1-3-6(7)5-10-12-8;9-7(10)15-3-1-13-6-4(16-8(11)12)2-14-5(3)6;/h1-5H,9H2,(H,11,12);3-6H,1-2H2;1H/t;3-,4+,5-,6-;/m.1./s1 |

Clave InChI |

AVCYYEUQUXOUPI-SADXPQEKSA-N |

SMILES isomérico |

C1[C@H]([C@@H]2[C@H](O1)[C@H](CO2)O[N+](=O)[O-])O[N+](=O)[O-].C1=CC=C2C(=C1)C=NN=C2NN.Cl |

SMILES canónico |

C1C(C2C(O1)C(CO2)O[N+](=O)[O-])O[N+](=O)[O-].C1=CC=C2C(=C1)C=NN=C2NN.Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.